(2E)-3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure This compound features a chlorophenyl group and a benzoxazolyl group connected via a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate carboxylic acid derivative under acidic conditions.
Synthesis of the Prop-2-enamide Linkage: The prop-2-enamide linkage is formed by reacting the benzoxazole derivative with 4-chlorobenzaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Final Coupling Reaction: The final step involves coupling the intermediate product with 4-(5-methyl-1,3-benzoxazol-2-yl)aniline under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the amide linkage.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
Steviol Glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(2E)-3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-2-12-21-20(14-15)26-23(28-21)17-6-10-19(11-7-17)25-22(27)13-5-16-3-8-18(24)9-4-16/h2-14H,1H3,(H,25,27)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKJCMVCQXDSKT-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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